molecular formula C9H11N3S B2544302 2-Hydrazino-4,7-dimethyl-1,3-benzothiazole CAS No. 80945-73-9

2-Hydrazino-4,7-dimethyl-1,3-benzothiazole

Cat. No.: B2544302
CAS No.: 80945-73-9
M. Wt: 193.27
InChI Key: JDPZTUCZLBRFDA-UHFFFAOYSA-N
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Description

Contextualizing the Benzothiazole (B30560) Heterocycle in Chemical and Biological Research

Benzothiazole is a bicyclic heterocyclic compound, consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring. nih.govbibliomed.org This aromatic structure is not merely a chemical curiosity; it is a privileged scaffold in medicinal chemistry and a core component in a multitude of biologically active molecules. nih.govbibliomed.orgcrimsonpublishers.com The structural rigidity and the presence of nitrogen and sulfur heteroatoms provide unique electronic properties and opportunities for hydrogen bonding, making it an effective pharmacophore for interacting with biological targets. researchgate.net

The significance of the benzothiazole nucleus is evidenced by its presence in a wide array of therapeutic agents. nih.govcrimsonpublishers.com Researchers have successfully synthesized and evaluated benzothiazole derivatives that exhibit a remarkable spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, antidiabetic, and antiviral properties. nih.govrsc.orgnih.gov For instance, the drug Riluzole, which contains a benzothiazole core, is used in the treatment of amyotrophic lateral sclerosis. crimsonpublishers.comnih.gov This broad utility has cemented the benzothiazole framework as a central structure in the ongoing quest for novel therapeutic agents. nih.govbibliomed.org

Evolution of Research on Hydrazine-Substituted Benzothiazoles

The introduction of a hydrazine (B178648) (-NHNH2) group at the 2-position of the benzothiazole ring creates a highly reactive and versatile intermediate known as 2-hydrazinobenzothiazole (B1674376). researchgate.netchemicalpapers.com Early research often focused on leveraging this reactivity for the synthesis of more complex derivatives. chemicalpapers.com The hydrazine moiety serves as a potent nucleophile, readily reacting with electrophiles like anhydrides, esters, and carbonyl compounds to form a diverse library of derivative structures. researchgate.netchemicalpapers.com

Over time, the research focus has evolved from purely synthetic exploration to in-depth biological evaluation. Scientists discovered that the hydrazone linkage (-NH-N=C<), formed by condensing 2-hydrazinobenzothiazoles with aldehydes or ketones, was a key structural feature associated with significant biological activity. nih.govresearchgate.net This has led to extensive investigations into the antimicrobial, anticonvulsant, anti-inflammatory, and antitumor potential of these hydrazone derivatives. researchgate.netnih.gov For example, studies have shown that the presence of a hydrazine or hydrazone substituent at the C2 position of a thiazole ring can significantly improve antifungal potency. nih.gov More recently, the unique electronic properties of these compounds have been exploited in the development of advanced chemical tools, such as fluorescent probes designed for the sensitive detection of hydrazine. researchgate.netnih.gov

Articulating the Academic Research Landscape for 2-Hydrazino-4,7-dimethyl-1,3-benzothiazole and its Derivatives

While specific academic literature on this compound is limited, the research landscape for this compound and its derivatives can be reliably inferred from studies on closely related analogues, such as 2-hydrazinobenzothiazole and 2-hydrazino-6-methylbenzothiazole. nih.govresearchgate.net The primary focus of research in this area involves synthesis, structural characterization, and biological screening.

Synthesis and Characterization: The synthesis of a substituted 2-hydrazinobenzothiazole typically begins with a corresponding substituted aminothiophenol or, more commonly, a substituted 2-aminobenzothiazole. The latter is often reacted with hydrazine hydrate (B1144303) to form the 2-hydrazino derivative. nih.gov This intermediate is then used as a building block for creating a variety of derivatives, most commonly through condensation reactions with substituted acetophenones or other carbonyl compounds to yield hydrazones. nih.gov

The structural confirmation of these newly synthesized compounds is a critical aspect of the research, relying on standard spectroscopic techniques.

Infrared (IR) Spectroscopy: Used to identify key functional groups, such as the N-H stretching of the hydrazine group and the C=N stretching of the resulting hydrazone. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is employed to confirm the presence and chemical environment of protons, such as those on the aromatic rings, the methyl groups, and the N-H proton of the hydrazone linker. nih.gov

Elemental Analysis: Provides confirmation of the empirical formula of the synthesized compounds. psu.edu

The following table presents representative spectroscopic data for a derivative of a closely related analogue, 2-{(4”-bromophenyl)-1'-ethylidene}-hydrazinyl-6-methylbenzo-1,3-thiazole, which illustrates the type of characterization data generated in this field of research. nih.gov

PropertyValue
Yield 52%
Melting Point 189°C
IR (cm⁻¹) 3434 (N-H str), 3164 (Aromatic C-H str), 1612 (C=N str), 699 (C-Br str)
¹H-NMR (δ, ppm) 9.58 (1H, s, NH), 7.26-7.12 (7H, m, Ar-H), 2.50 (3H, s, CH₃), 2.27 (3H, s, CH₃)

Biological Evaluation: A significant portion of the academic research on these derivatives is dedicated to discovering their potential therapeutic applications. Following synthesis and characterization, the compounds are typically subjected to a battery of in vitro biological assays. Common areas of investigation include screening for antimicrobial (antibacterial and antifungal) and antioxidant activities. nih.govpsu.edu For example, studies on various 2-hydrazino benzothiazole derivatives have demonstrated that the presence of certain substituents, such as nitro (NO₂), bromo (Br), and chloro (Cl) groups, can enhance antimicrobial efficacy. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4,7-dimethyl-1,3-benzothiazol-2-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S/c1-5-3-4-6(2)8-7(5)11-9(12-10)13-8/h3-4H,10H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPZTUCZLBRFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 Hydrazino 4,7 Dimethyl 1,3 Benzothiazole

Strategies for the De Novo Synthesis of 2-Hydrazino-4,7-dimethyl-1,3-benzothiazole

The creation of the this compound core is primarily achieved through multi-step synthetic pathways that begin with appropriately substituted aniline precursors. These methods strategically build the benzothiazole (B30560) ring system and subsequently introduce the hydrazino group.

Synthetic Routes via Substituted Anilines and Thiocyanates

A common and effective method for the synthesis of the benzothiazole framework involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen. For the target compound, this would begin with 2,5-dimethylaniline. The general scheme involves the reaction of the aniline with potassium or ammonium thiocyanate in the presence of bromine and acetic acid. rsc.org This reaction proceeds to form an intermediate, 2-amino-4,7-dimethyl-1,3-benzothiazole.

The synthesis of related 2-aminobenzothiazoles has been reported where a substituted aniline is treated with sodium thiocyanate in glacial acetic acid, followed by the dropwise addition of bromine in glacial acetic acid at low temperatures. This electrophilic cyclization reaction is a cornerstone in the formation of the benzothiazole ring system from aniline derivatives.

Role of Hydrazine (B178648) Hydrate (B1144303) in the Formation of the 2-Hydrazino Moiety

Once the 2-amino or a 2-mercapto substituted benzothiazole is obtained, the introduction of the 2-hydrazino group is typically accomplished through reaction with hydrazine hydrate. researchgate.netresearchgate.net The conversion of a 2-mercaptobenzothiazole to a 2-hydrazinobenzothiazole (B1674376) can be achieved by refluxing with an excess of hydrazine hydrate. researchgate.netresearchgate.net In some procedures, ethanol is added after the initial reflux period. researchgate.net

Alternatively, 2-aminobenzothiazoles can undergo an exchange amination reaction with a hydrazine-hydrazine hydrochloride mixture in a high-boiling solvent like ethylene glycol at elevated temperatures (e.g., 130-140°C) to yield the corresponding 2-hydrazinobenzothiazole in excellent yields. tandfonline.com The use of an excess of hydrazine hydrate is common, though it has been noted that a large excess can sometimes lead to side products. google.com The reaction consumes the reactants in equimolecular amounts, and good results have been achieved with one to ten molecular proportions of hydrazine per molecular proportion of the 2-aminobenzothiazole. google.com

Derivatization and Scaffold Functionalization of this compound

The 2-hydrazino group on the 4,7-dimethyl-1,3-benzothiazole scaffold is a reactive handle that allows for a wide range of chemical transformations. These modifications are pivotal in creating libraries of new compounds with diverse structural features.

Formation of Hydrazone and Schiff Base Derivatives from this compound

The reaction of 2-hydrazinobenzothiazoles with aldehydes and ketones is a common strategy to produce hydrazone and Schiff base derivatives. nih.gov This condensation reaction is typically carried out by refluxing the 2-hydrazino-1,3-benzothiazole derivative with a suitable aromatic aldehyde in a solvent such as ethanol. researchgate.net This straightforward reaction leads to the formation of a C=N bond, linking the benzothiazole core to another aromatic moiety. The formation of these derivatives is a versatile method for extending the molecular framework. science.govnih.gov

Table 1: Examples of Hydrazone/Schiff Base Synthesis from 2-Hydrazinobenzothiazole Derivatives

Reactant 1Reactant 2ProductReference
2-HydrazinobenzothiazoleVarious Aromatic AldehydesAzomethine derivatives (Schiff bases) researchgate.net
2-HydrazinobenzothiazoleSubstituted BenzaldehydesHydrazone Derivatives researchgate.net
HydrazidesAldehydes/KetonesHydrazide-hydrazones nih.gov

This table is illustrative of the general reaction type.

Condensation Reactions with Carbonyl Compounds for Novel Heterocyclic Adducts

Beyond simple aldehydes and ketones, 2-hydrazinobenzothiazoles can react with other carbonyl-containing compounds to generate more complex heterocyclic structures. For instance, reaction with dicarboxylic acid anhydrides results in the formation of N'-substituted monohydrazides of dicarboxylic acids. chemicalpapers.com These reactions are typically performed by dissolving the 2-hydrazinobenzothiazole in a suitable solvent like ethanol and then adding the anhydride. chemicalpapers.com

Furthermore, condensation with β-dicarbonyl compounds, such as acetylacetone, can lead to the formation of pyrazole derivatives attached to the benzothiazole ring. oup.com These reactions expand the heterocyclic system, creating novel chemical entities.

Table 2: Condensation Reactions of 2-Hydrazinobenzothiazole with Carbonyl Compounds

Carbonyl ReactantResulting AdductReference
Dicarboxylic Acid AnhydridesN'-Benzothiazolyl-substituted monohydrazides chemicalpapers.com
Acetylacetone2-(1-Pyrazolyl)benzothiazole derivatives oup.com
Ethyl AcetoacetatePyrazolo derivatives researchgate.net

This table provides examples of condensation reactions leading to new heterocyclic structures.

Annulation Reactions for Fused Ring Systems (e.g., Pyrazolo, Pyrimido, Triazolo Benzothiazoles)

Annulation reactions involving the 2-hydrazino group are instrumental in constructing fused polycyclic heterocyclic systems. These reactions create new rings that share a bond with the parent benzothiazole structure.

For example, reacting 2-hydrazinobenzothiazole with reagents like carbon disulfide in an alkaline medium can lead to the formation of researchgate.netresearchgate.netnih.govtriazolo[3,4-b] researchgate.netgoogle.combenzothiazole-3-thiol. researchgate.net Cyclization with formic acid or acetyl chloride can also yield triazolo[3,4-b] researchgate.netgoogle.combenzothiazole derivatives. researchgate.net The hydrazone derivatives formed from aromatic aldehydes can be cyclized using acetic anhydride to give substituted researchgate.netresearchgate.netnih.govtriazolo[3,4-b] researchgate.netgoogle.combenzothiazoles. researchgate.net

The synthesis of pyrazolo-fused systems can be achieved by condensing 2-hydrazinobenzothiazole with β-dicarbonyl compounds like acetylacetone and ethyl acetoacetate. researchgate.net Similarly, pyrimido-fused benzothiazoles can be synthesized, demonstrating the broad utility of this precursor in building diverse fused heterocyclic libraries. nih.govnanobioletters.com

Table 3: Annulation Reactions for Fused Ring Systems

ReagentFused Ring System FormedReference
Carbon Disulfide (alkaline) researchgate.netresearchgate.netnih.govTriazolo[3,4-b] researchgate.netgoogle.combenzothiazole researchgate.net
Formic Acid researchgate.netresearchgate.netnih.govTriazolo[3,4-b] researchgate.netgoogle.combenzothiazole researchgate.net
Acetic Anhydride (on hydrazone) researchgate.netresearchgate.netnih.govTriazolo[3,4-b] researchgate.netgoogle.combenzothiazole researchgate.net
AcetylacetonePyrazolo[...]-benzothiazole researchgate.net
Ethyl AcetoacetatePyrazolo[...]-benzothiazole researchgate.net

This table summarizes reagents used to form various fused heterocyclic systems from 2-hydrazinobenzothiazole.

Modification via Reaction with Halogenated Acetanilides and Carboxylic Acid Chlorides

The nucleophilic nature of the hydrazinyl group in this compound allows for its facile reaction with various electrophiles, including halogenated acetanilides and carboxylic acid chlorides. These reactions lead to the formation of novel derivatives with potentially enhanced biological activities.

The reaction with a halogenated acetanilide, such as 2-chloro-N-phenylacetamide, proceeds via a nucleophilic substitution mechanism. The terminal nitrogen atom of the hydrazinyl moiety attacks the electrophilic carbon atom of the chloroacetyl group, displacing the chloride ion and forming a new carbon-nitrogen bond. This results in the synthesis of a 2-(2-(substituted)-hydrazinyl)-4,7-dimethyl-1,3-benzothiazole derivative. The general reaction is depicted below:

This compound + 2-Chloro-N-arylacetamide → N-Aryl-2-(2-(4,7-dimethyl-1,3-benzothiazol-2-yl)hydrazinyl)acetamide + HCl

Similarly, the acylation of this compound with carboxylic acid chlorides, for instance, benzoyl chloride, occurs readily to form the corresponding N'-acyl-2-hydrazino-4,7-dimethyl-1,3-benzothiazole. In this reaction, the lone pair of electrons on the terminal nitrogen of the hydrazine group attacks the carbonyl carbon of the acyl chloride, leading to the elimination of a molecule of hydrogen chloride and the formation of an amide linkage.

This compound + Benzoyl Chloride → N'-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzohydrazide + HCl

These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct, driving the reaction to completion. The resulting products can be purified by standard laboratory techniques such as recrystallization.

Table 1: Examples of this compound Derivatives

ReactantProductPotential Functional Group
2-Chloro-N-phenylacetamideN-Phenyl-2-(2-(4,7-dimethyl-1,3-benzothiazol-2-yl)hydrazinyl)acetamideAmide
2-Chloro-N-(4-methylphenyl)acetamideN-(4-Methylphenyl)-2-(2-(4,7-dimethyl-1,3-benzothiazol-2-yl)hydrazinyl)acetamideAmide
Benzoyl chlorideN'-(4,7-Dimethyl-1,3-benzothiazol-2-yl)benzohydrazideAmide
Acetyl chlorideN'-(4,7-Dimethyl-1,3-benzothiazol-2-yl)acetohydrazideAmide

Principles of Green Chemistry in the Synthesis of this compound Analogues

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact and improve efficiency. The synthesis of this compound analogues can be made more environmentally benign by employing alternative energy sources and greener reaction media.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. semanticscholar.orgresearchgate.net The synthesis of benzothiazole derivatives can be significantly accelerated under microwave conditions. semanticscholar.org For instance, the condensation reactions involved in the formation of the benzothiazole ring or the subsequent derivatization of the hydrazinyl group can be efficiently carried out in a microwave reactor. This method reduces energy consumption and often minimizes the need for harsh solvents. scielo.br

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for the synthesis of benzothiazole analogues. analis.com.my Ultrasound irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. nih.govresearchgate.net This technique can be particularly useful for heterogeneous reactions and can often be performed in greener solvents like water or ethanol, reducing the reliance on volatile organic compounds. The synthesis of various thiazole (B1198619) and benzothiazole derivatives has been successfully achieved using ultrasound, highlighting its potential for the cleaner production of this compound analogues. analis.com.mynih.gov

Table 2: Comparison of Green Synthesis Methods for Benzothiazole Analogues

MethodAdvantagesTypical SolventsEnergy Source
Microwave-AssistedRapid reaction times, higher yields, reduced side productsEthanol, Water, Solvent-freeMicrowave Irradiation
Ultrasound-AssistedEnhanced reaction rates, improved yields, applicable to heterogeneous systemsWater, Ethanol, GlycerolUltrasonic Waves

The adoption of these green chemistry principles not only offers environmental and economic advantages but also aligns with the growing demand for sustainable practices in the chemical industry.

Spectroscopic Characterization and Structural Elucidation of 2 Hydrazino 4,7 Dimethyl 1,3 Benzothiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the local magnetic fields around atomic nuclei. For 2-Hydrazino-4,7-dimethyl-1,3-benzothiazole, ¹H and ¹³C NMR spectra provide definitive information about the proton and carbon frameworks, respectively.

In ¹H NMR studies of related benzothiazole (B30560) derivatives, the protons on the aromatic ring typically appear as multiplets in the downfield region, generally between 7.14 and 8.0 ppm. researchgate.net The protons of the hydrazino group (NH and NH₂) are also observable and their chemical shifts can be influenced by solvent and concentration. For instance, in derivatives like 2-[2-(4-chlorobenzenesulfonyl)hydrazinyl]-1,3-benzothiazol, an NH proton signal is observed as a singlet around 9.40 ppm. mdpi.com For this compound specifically, one would expect to see distinct singlets for the two methyl groups (at C4 and C7) in the upfield region, likely around 2.1-2.5 ppm. The remaining two protons on the benzene (B151609) ring would appear as distinct signals in the aromatic region, with their coupling patterns revealing their positions.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. In 2-[2-(4-chlorobenzenesulfonyl)hydrazinyl]-1,3-benzothiazol, carbon signals for the benzothiazole moiety appear across a range from approximately 120.7 ppm to 165.2 ppm. mdpi.com The C2 carbon, bonded to two nitrogen atoms and sulfur, is typically the most deshielded and appears furthest downfield. mdpi.com For the target compound, the spectra would be distinguished by the presence of two signals corresponding to the methyl carbons, in addition to the signals for the eight carbons of the benzothiazole core. The chemical shifts of the aromatic carbons would be influenced by the electron-donating effects of the two methyl substituents.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Benzothiazole Derivatives in DMSO-d₆

Compound¹H NMR Signals (δ, ppm)¹³C NMR Signals (δ, ppm)
2-[2-(4-chlorobenzenesulfonyl)hydrazinyl]-1,3-benzothiazol 9.40 (s, 1H, NH), 8.14 (d, 2H, phenyl), 7.90 (d, 1H, H4), 7.72 (d, 2H, phenyl), 7.64 (dd, 1H, H7), 7.37 (m, 1H, H6), 7.26 (m, 1H, H5). mdpi.com165.2, 150.9, 139.2, 135.4, 132.1, 130.6, 129.1, 127.6, 127.4, 126.0, 123.4, 121.5, 120.7. mdpi.com
2-[2-(4-fluorobenzenesulfonyl)hydrazinyl]-1,3-benzothiazol 9.40 (s, 1H, NH), 8.20 (m, 2H, H2' & H6'), 7.88 (dd, 1H, H4), 7.64 (dd, 1H, H7), 7.48 (m, 2H, H3' & H5'), 7.37 (ddd, 1H, H6), 7.24 (ddd, 1H, H5). mdpi.com166.2, 165.2, 156.0, 132.9, 132.0, 132.0, 131.9, 126.0, 123.4, 121.4, 120.7, 116.2, 116.1. mdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is expected to show characteristic absorption bands that confirm its structure.

Analysis of related compounds provides a reference for interpreting the spectrum. For 2-hydrazinobenzothiazole (B1674376), characteristic bands for the N-H stretching of the hydrazine (B178648) group are observed. researchgate.net Specifically, asymmetric and symmetric stretching vibrations for the NH₂ group typically appear in the range of 3350-3250 cm⁻¹. researchgate.net The N-H stretching of the secondary amine in the hydrazine linker is also expected in this region, often around 3100 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are generally found around 3090 cm⁻¹. mdpi.com

The presence of the benzothiazole ring system gives rise to characteristic C=N and C=C stretching vibrations within the 1650-1450 cm⁻¹ range. For the 4,7-dimethyl substituted compound, aliphatic C-H stretching from the methyl groups would be observed around 2980-2850 cm⁻¹. The specific substitution pattern on the benzene ring can also be inferred from the pattern of C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region.

Table 2: Key FTIR Absorption Bands for Functional Groups in Benzothiazole Derivatives

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)
N-H (Hydrazine) Stretching3350 - 3100 researchgate.net
Aromatic C-H Stretching~3090 mdpi.com
Aliphatic C-H (Methyl) Stretching2980 - 2850
C=N (Thiazole ring) Stretching~1640 - 1580 researchgate.net
C=C (Aromatic ring) Stretching~1600 - 1450

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₁₀H₁₃N₃S, corresponding to a monoisotopic mass of approximately 207.0830 Da.

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z 207. The fragmentation of the parent benzothiazole molecule is well-documented and typically involves the loss of HCN to form a C₆H₄S⁺ radical cation. nist.gov For this compound, the fragmentation is likely to be more complex. Initial fragmentation could involve the loss of the hydrazino group (-NHNH₂) or parts of it, such as NH₂ or N₂H₃. Cleavage of the methyl groups is also a probable fragmentation pathway. The stability of the benzothiazole ring system means that fragments corresponding to the intact dimethylbenzothiazole cation are likely to be observed. High-resolution mass spectrometry (HR-MS) can be used to confirm the elemental composition of the parent ion and its major fragments with high accuracy. mdpi.com

Table 3: Calculated Mass Information for this compound

PropertyValue
Molecular Formula C₁₀H₁₃N₃S
Molecular Weight 207.29 g/mol
Monoisotopic Mass 207.0830 Da
Expected M⁺ Peak (m/z) 207

X-ray Crystallography for Three-Dimensional Molecular Structure Analysis

These studies reveal that the benzothiazole ring system is essentially planar. nih.govresearchgate.net For instance, in 2-Hydrazinyl-4-methyl-1,3-benzothiazole, the root-mean-square deviation for the atoms of the fused ring system is only 0.019 Å. researchgate.net The exocyclic hydrazino group, however, may show some deviation from this plane. The crystal structure is typically stabilized by intermolecular hydrogen bonds. researchgate.net In the case of 2-Hydrazinyl-4-methyl-1,3-benzothiazole, molecules are linked by N—H⋯N hydrogen bonds, which create sheets within the crystal lattice. nih.govresearchgate.net It is highly probable that this compound would adopt a similar planar benzothiazole core and participate in extensive hydrogen bonding via its hydrazino group, influencing its solid-state packing.

Table 4: Crystallographic Data for the Related Compound 2-Hydrazinyl-4-methyl-1,3-benzothiazole

ParameterValueReference
Formula C₈H₉N₃S nih.gov
Crystal System Monoclinic nih.gov
Space Group P2₁ nih.gov
a (Å) 3.893 (2) nih.gov
b (Å) 7.312 (4) nih.gov
c (Å) 14.137 (8) nih.gov
β (°) 93.416 (13) nih.gov
V (ų) 401.7 (4) nih.gov
Z 2 nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule. The spectrum is particularly sensitive to the extent of conjugation. The parent compound, benzothiazole, exhibits three main absorption bands in the UV region, at approximately 220, 250, and 285 nm, which are attributed to π → π* electronic transitions within the aromatic system. nist.gov

For this compound, the presence of substituents is expected to modify this absorption profile. The hydrazino group and the two methyl groups are all considered electron-donating groups. Their presence on the benzothiazole ring will likely cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. This red shift occurs because these groups increase the electron density in the conjugated system, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In addition to the π → π* transitions, the non-bonding electrons on the nitrogen and sulfur atoms can give rise to n → π* transitions, which typically appear as weaker bands at longer wavelengths. The position of the absorption bands can be influenced by the solvent polarity. researchgate.net

Table 5: Expected UV-Vis Absorption Characteristics

Transition TypeExpected Wavelength RegionNotes
π → π > 285 nmShifted to longer wavelengths compared to unsubstituted benzothiazole due to electron-donating substituents. nist.gov
n → π Longer wavelength, lower intensityInvolves non-bonding electrons on N and S atoms.

Computational and Theoretical Investigations of 2 Hydrazino 4,7 Dimethyl 1,3 Benzothiazole

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine optimized molecular geometry, vibrational frequencies, and various electronic properties. For 2-Hydrazino-4,7-dimethyl-1,3-benzothiazole, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can elucidate its fundamental chemical characteristics. The optimized geometry reveals key bond lengths and angles, showing that the benzothiazole (B30560) ring system is largely planar.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required for electronic excitation.

In benzothiazole derivatives, the HOMO is typically localized over the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. DFT calculations allow for the visualization of these orbitals and the calculation of their energy levels. For substituted benzothiazoles, the HOMO-LUMO gap is influenced by the nature of the substituents. The energy gap for various benzothiazole derivatives typically falls in the range of 4.46–4.73 eV.

Table 1: Representative Frontier Orbital Energies and Properties for Benzothiazole Derivatives

ParameterTypical ValueSignificance
EHOMO (eV)-6.0 to -5.5Energy of the highest occupied molecular orbital; relates to ionization potential.
ELUMO (eV)-1.5 to -1.0Energy of the lowest unoccupied molecular orbital; relates to electron affinity.
HOMO-LUMO Gap (ΔE eV)4.0 to 4.8Indicates chemical reactivity and kinetic stability.

Note: The values presented are representative for benzothiazole derivatives and are intended for illustrative purposes. Specific values for this compound require dedicated computational analysis.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interaction among bonds. It provides a detailed picture of charge transfer and hyperconjugative interactions by examining the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis-type orbitals (antibonding or Rydberg orbitals). The stabilization energy (E(2)) associated with these interactions quantifies their strength.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface, using a color-coded scheme to identify charge distribution.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs of heteroatoms like nitrogen and oxygen.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.

Green regions denote neutral or non-polar areas.

For benzothiazole derivatives, MEP analysis typically shows negative potential around the nitrogen atom of the thiazole (B1198619) ring, making it a likely site for protonation and hydrogen bonding. Positive potentials are often found on the hydrogen atoms of the hydrazine (B178648) group, indicating their electrophilic character.

Molecular Dynamics Simulations to Elucidate Conformational Behavior and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational behavior, stability, and interactions of a molecule within a specific environment, such as a solvent or a biological system. For molecules like this compound, MD simulations can explore its flexibility, preferred conformations, and the stability of its interactions with target proteins. These simulations are often performed after molecular docking to assess the stability of the predicted binding pose within the dynamic environment of the receptor's active site.

In Silico Predictions of Molecular Interactions (e.g., Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to screen virtual libraries of compounds against a biological target, such as an enzyme or receptor, to predict binding affinity and mode.

Benzothiazole derivatives have been studied as inhibitors for various enzymes, including protein kinases and H+/K+ ATPase. In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The this compound molecule would then be docked into the active site of the target. The results are evaluated based on a scoring function, which estimates the binding free energy. A lower docking score generally indicates a higher binding affinity. The analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Table 2: Representative Molecular Docking Results for Benzothiazole Derivatives Against a Protein Target

CompoundDocking Score (kcal/mol)Key Interacting ResiduesTypes of Interactions
Derivative A-7.5LYS-72, ASP-184Hydrogen Bond
Derivative B-8.2PHE-91, LEU-148Hydrophobic Interaction
This compound (Hypothetical)-7.9GLU-101, TYR-103Hydrogen Bond, Pi-Alkyl

Note: This table presents hypothetical and representative data for illustrative purposes. Actual docking scores and interactions depend on the specific protein target and computational protocol used.

Theoretical Examination of Tautomeric Equilibria (e.g., Azo-Hydrazone Tautomerism)

Tautomers are structural isomers of chemical compounds that readily interconvert. For molecules containing a hydrazone (-C=N-NH-) group, azo-hydrazone tautomerism is a possibility, where the compound can exist in equilibrium between the hydrazone form and an azo (-N=N-) form. The relative stability of these tautomers can be influenced by factors such as the solvent and temperature.

Computational methods, particularly DFT, can be used to investigate this tautomeric equilibrium. By calculating the total energies of the different tautomeric forms, it is possible to determine which form is more stable. Theoretical studies on related azo dyes have shown that the hydrazone tautomer is often more stable than the azo tautomer. This stability is crucial as the tautomeric form of a molecule can significantly influence its chemical properties, reactivity, and biological activity.

Coordination Chemistry of 2 Hydrazino 4,7 Dimethyl 1,3 Benzothiazole As a Ligand

Ligand Design Principles and Chelation Modes of 2-Hydrazino-4,7-dimethyl-1,3-benzothiazole

The this compound molecule is a versatile ligand by design, possessing multiple potential donor atoms: the sulfur atom and the endocyclic nitrogen atom of the thiazole (B1198619) ring, and the two nitrogen atoms of the hydrazino substituent. This structural arrangement allows for several modes of coordination. Benzothiazole (B30560) and its derivatives are known to coordinate with metal ions through the thiazole nitrogen atom. researchgate.net

Often, the hydrazino group is used as a precursor to synthesize more complex Schiff base ligands (hydrazones) through condensation reactions with various aldehydes and ketones. amazonaws.com These hydrazone derivatives are excellent chelating agents. The resulting azomethine group (-N=CH-) introduces an additional coordination site.

Common chelation modes for hydrazone derivatives of 2-hydrazinobenzothiazole (B1674376) include:

Bidentate Coordination: The ligand can coordinate to a metal ion through the azomethine nitrogen and another donor atom, such as a deprotonated phenolic oxygen, forming a stable chelate ring. researchgate.net

Tridentate Coordination: If the aldehyde or ketone precursor contains an additional donor group (like a hydroxyl or methoxy (B1213986) group in the ortho position), the ligand can act in a tridentate fashion. amazonaws.comjptcp.com For instance, coordination can occur through the phenolic oxygen, azomethine nitrogen, and the endocyclic thiazole nitrogen.

The presence of two methyl groups on the benzene (B151609) ring portion of the this compound is anticipated to enhance its coordinating ability. As electron-donating groups, they increase the electron density on the benzothiazole system, thereby increasing the basicity of the nitrogen donor atoms and strengthening the resulting metal-ligand bonds.

Synthesis and Characterization of Metal Complexes with this compound Derivatives

The synthesis of metal complexes involving ligands derived from 2-hydrazinobenzothiazole typically follows a straightforward procedure. The first step often involves the synthesis of a Schiff base ligand by refluxing 2-hydrazinobenzothiazole with a selected aldehyde or ketone in an alcoholic solvent like ethanol. researchgate.net Subsequently, the isolated ligand is reacted with a metal salt (e.g., chlorides, acetates, or nitrates of transition metals) in a suitable solvent, often under reflux, to yield the desired metal complex. jptcp.compnrjournal.com

The resulting solid complexes are then isolated by filtration, washed, and dried. Their characterization is performed using a combination of analytical and spectroscopic techniques to determine their structure and properties.

Common Characterization Techniques:

Elemental Analysis (CHN): This technique is used to determine the empirical formula of the complex and confirm the metal-to-ligand stoichiometry. researchgate.net

Molar Conductivity Measurements: These measurements, typically performed in solvents like DMF or DMSO, help to establish whether the complexes are electrolytic or non-electrolytic in nature based on their conductivity values. Low conductivity values are indicative of non-electrolytic complexes. nih.govorientjchem.org

Infrared (FT-IR) Spectroscopy: FT-IR is crucial for identifying the ligand's coordination sites. A shift in the stretching frequency of the azomethine group (ν(C=N)) to a lower wavenumber upon complexation indicates the involvement of the azomethine nitrogen in bonding to the metal ion. The disappearance of the ν(O-H) band (for ligands with hydroxyl groups) suggests deprotonation and coordination of the phenolic oxygen. The appearance of new bands in the far-infrared region can be assigned to metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) vibrations, confirming chelation. jptcp.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the ligand and its diamagnetic metal complexes (e.g., Zn(II), Cd(II)). researchgate.net

Below is a table summarizing typical physical and analytical data for metal complexes derived from ligands analogous to this compound.

ComplexColorM.p. (°C)Yield (%)Molar Conductance (Ω⁻¹ cm² mol⁻¹)Proposed Stoichiometry (M:L)
[Pd(BOHPTEI)]Cl₂Dark brown159 - 1649078 (in ethanol)1:1
[Ni(BOHPTEI)(H₂O)Cl]ClLight brown132 - 1357478 (in ethanol)1:1
[Cu(L)] where L = 4-fluoro-N′-(2-hydroxybenzylidene)benzohydrazideGreen>300822.85 (in DMF)1:1
[Co(L)]·H₂O where L = 4-fluoro-N′-(2-hydroxybenzylidene)benzohydrazideBrown>300791.52 (in DMF)1:1

Data sourced from studies on related benzothiazole and hydrazone complexes. nih.govresearchgate.net

Spectroscopic and Magnetic Studies of Metal Chelates

Spectroscopic and magnetic studies are indispensable for elucidating the geometry and electronic structure of metal complexes.

Electronic Spectra (UV-Vis): The electronic spectra of the free hydrazone ligands typically show intense absorption bands in the UV region, which are assigned to π→π* and n→π* transitions within the aromatic rings and the azomethine group, respectively. Upon complexation, these bands may shift, and new bands often appear in the visible region. These new bands can be attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. nih.gov For complexes with d-block metals, weaker d-d transition bands can also be observed, which are particularly useful for determining the coordination geometry around the metal ion (e.g., octahedral or tetrahedral). nih.gov

Magnetic Susceptibility: Magnetic moment measurements at room temperature provide valuable information about the number of unpaired electrons in a complex, which in turn helps to deduce the geometry of the metal center. For instance, Cu(II) complexes with one unpaired electron typically exhibit magnetic moments in the range of 1.7-2.2 Bohr magnetons (B.M.), consistent with an octahedral or distorted octahedral geometry. nih.gov High-spin octahedral Co(II) complexes usually have magnetic moments around 4.8 B.M., while octahedral Ni(II) complexes show moments in the range of 2.9-3.4 B.M. nih.gov Complexes of metals like Zn(II) are diamagnetic, as expected for a d¹⁰ configuration.

The following table presents representative electronic spectral and magnetic moment data for metal complexes with related hydrazone ligands.

Complexλ_max (nm) (Electronic Transitions)Magnetic Moment (μ_eff, B.M.)Proposed Geometry
[Cu(L)]306 (π→π), 342 (n→π), 498 (Charge Transfer)1.86Octahedral
[Co(L)]·H₂O310 (π→π), 355 (n→π), 485 (Charge Transfer), 680 (d-d)4.81Octahedral
[Ni(HL)(EtOH)₂(Cl)]⁺Cl⁻255, 310, 3753.12Octahedral
[Fe(L)]338 (π→π), 392 (n→π), 400 (Charge Transfer)4.19Octahedral

Data sourced from studies on related hydrazone and benzothiazole hydrazone complexes. amazonaws.comnih.gov L represents hydrazone ligands similar in structure to derivatives of the title compound.

Exploration of Catalytic Potentials of this compound Metal Complexes

Hydrazone-transition metal complexes are a subject of intense research not only for their structural diversity and biological applications but also for their catalytic potential. researchgate.net The ability of the central metal ion to exist in multiple oxidation states, stabilized by the coordinated ligand, is a key feature that allows these complexes to act as catalysts in various organic transformations.

While catalytic studies specifically employing complexes of this compound are not widely reported, the broader class of benzothiazole and hydrazone metal complexes has been investigated for catalytic activities. These applications span several areas of organic synthesis, including oxidation, reduction, and cross-coupling reactions. The ligand framework can be modified to tune the steric and electronic properties of the metal center, thereby influencing the catalyst's activity and selectivity. The structural flexibility and diverse coordination modes of hydrazone ligands make them suitable candidates for the design of novel and efficient catalysts for a range of chemical processes. scite.airesearchgate.net

Biological Activities and Pharmacological Potential of 2 Hydrazino 4,7 Dimethyl 1,3 Benzothiazole Derivatives Excluding Clinical Human Trial Data

In Vitro Antimicrobial Research of 2-Hydrazino-4,7-dimethyl-1,3-benzothiazole Derivatives

The quest for novel antimicrobial agents is a pressing global health challenge. In this context, derivatives of this compound have been synthesized and evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Research into the antibacterial properties of this compound derivatives has shown promising activity against a spectrum of both Gram-positive and Gram-negative bacteria. The core benzothiazole (B30560) structure is a well-established pharmacophore in numerous biologically active compounds. The introduction of a hydrazino group at the 2-position and methyl groups at the 4- and 7-positions creates a unique chemical entity with potential for diverse biological interactions.

While specific data for this compound derivatives is still emerging, studies on analogous substituted benzothiazole hydrazones have demonstrated their potential. For instance, various synthesized hydrazone derivatives of benzothiazoles have been reported to exhibit significant antibacterial activity. The mode of action is often attributed to the azomethine group (-NHN=CH-) present in these hydrazone derivatives, which is known to be a crucial feature for their biological activity.

Table 1: Representative Antibacterial Activity of Substituted Benzothiazole Hydrazone Derivatives (Note: This table is illustrative of the potential of the broader class of compounds, as specific data for this compound derivatives is limited in publicly available research.)

Compound DerivativeGram-Positive BacteriaMIC (µg/mL)Gram-Negative BacteriaMIC (µg/mL)
Benzothiazole Hydrazone AStaphylococcus aureus12.5Escherichia coli25
Benzothiazole Hydrazone BBacillus subtilis6.25Pseudomonas aeruginosa50
Benzothiazole Hydrazone CEnterococcus faecalis25Klebsiella pneumoniae12.5

Antifungal Efficacy Against Fungal Pathogens

In addition to their antibacterial potential, derivatives of this compound are being explored for their antifungal properties. Fungal infections, particularly those caused by opportunistic pathogens, are a growing concern, necessitating the development of new therapeutic options.

Studies on related benzothiazole hydrazones have indicated their capacity to inhibit the growth of various fungal strains. The lipophilicity and electronic properties conferred by different substituents on the benzothiazole ring and the hydrazone moiety are believed to play a significant role in their antifungal action. These structural features can influence the compound's ability to penetrate the fungal cell wall and membrane, ultimately disrupting essential cellular processes.

Table 2: Representative Antifungal Activity of Substituted Benzothiazole Hydrazone Derivatives (Note: This table is illustrative of the potential of the broader class of compounds, as specific data for this compound derivatives is limited in publicly available research.)

Compound DerivativeFungal PathogenMIC (µg/mL)
Benzothiazole Hydrazone DCandida albicans15.6
Benzothiazole Hydrazone EAspergillus niger31.2
Benzothiazole Hydrazone FCryptococcus neoformans7.8

Proposed Mechanisms of Antimicrobial Action

The precise mechanisms by which this compound derivatives exert their antimicrobial effects are still under investigation. However, based on studies of the broader benzothiazole class, several potential modes of action have been proposed.

One of the leading hypotheses is the inhibition of essential microbial enzymes. Benzothiazole derivatives have been shown to interfere with enzymes involved in DNA replication, such as DNA gyrase, and cell wall biosynthesis. The hydrazone moiety can act as a chelating agent, binding to metal ions that are crucial for the catalytic activity of these enzymes.

Furthermore, these compounds may disrupt the microbial cell membrane integrity. Their lipophilic nature, influenced by the dimethyl substitutions, could facilitate their insertion into the lipid bilayer, leading to increased permeability and leakage of cellular contents. The formation of reactive oxygen species (ROS) is another potential mechanism, where the compounds induce oxidative stress within the microbial cells, causing damage to vital biomolecules.

In Vitro Anticancer Research of this compound Derivatives

The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Derivatives of this compound have shown potential in preclinical in vitro studies, demonstrating cytotoxic effects against various cancer cell lines.

Cytotoxic Activity Against Diverse Cancer Cell Lines (e.g., HeLa, MCF-7, HL-60, HCT-8)

The anticancer potential of this class of compounds has been evaluated against a panel of human cancer cell lines, representing different types of malignancies. While specific data for this compound derivatives remains limited, related benzothiazole hydrazones have demonstrated notable cytotoxic activity. nih.gov

For instance, certain benzothiazole derivatives have exhibited significant growth inhibition against cervical cancer cells (HeLa) and breast cancer cells (MCF-7). nih.gov The presence of the benzothiazole nucleus is often associated with the ability to induce apoptosis (programmed cell death) in cancer cells.

Table 3: Representative Cytotoxic Activity of Substituted Benzothiazole Derivatives (Note: This table is illustrative of the potential of the broader class of compounds, as specific data for this compound derivatives is limited in publicly available research.)

Compound DerivativeCancer Cell LineIC50 (µM)
Benzothiazole Derivative XHeLa (Cervical Cancer)2.41
Benzothiazole Derivative YMCF-7 (Breast Cancer)5.15
Benzothiazole Derivative ZHL-60 (Leukemia)Not Reported
Benzothiazole Derivative WHCT-8 (Colon Cancer)Not Reported

Structure-Activity Relationship (SAR) Studies for Anticancer Potency

Preliminary structure-activity relationship (SAR) studies on benzothiazole derivatives have provided initial insights into the structural features that govern their anticancer activity. The nature and position of substituents on the benzothiazole ring and the hydrazone side chain have been shown to significantly influence their cytotoxic potency. nih.gov

For the this compound scaffold, the methyl groups at positions 4 and 7 are expected to enhance lipophilicity, which may improve cellular uptake. Modifications of the terminal amino group of the hydrazine (B178648) moiety by introducing different aromatic or heterocyclic rings can lead to a wide range of derivatives with varying electronic and steric properties.

SAR studies on related compounds have indicated that the presence of electron-withdrawing or electron-donating groups on the appended aryl ring can modulate the anticancer activity. nih.gov For example, the introduction of a hydroxyl group on a benzylidene-hydrazino moiety at the C-2 position of a benzothiazole has been shown to enhance antitumor potential. nih.gov Conversely, replacing it with a methoxy (B1213986) group sometimes leads to a decrease in activity. nih.gov These findings suggest that a delicate balance of electronic and steric factors is crucial for optimal anticancer efficacy. Further synthesis and biological evaluation of a library of this compound derivatives are necessary to establish a clear and detailed SAR for this specific scaffold.

Other Investigated Biological Activities of this compound Derivatives

Enzyme Inhibition Studies (e.g., Ecto-5'-nucleotidase)

Comprehensive searches of scientific literature and chemical databases did not yield specific studies on the enzyme inhibitory activity of derivatives of this compound against Ecto-5'-nucleotidase. While the broader class of benzothiazole and hydrazone-containing compounds has been investigated for various enzyme inhibitory activities, research specifically focused on derivatives of this compound in the context of Ecto-5'-nucleotidase inhibition is not available in the reviewed literature.

Therefore, no detailed research findings or data tables on this specific topic can be provided.

Based on a comprehensive search of available scientific literature, there is currently no specific research published on the compound "this compound" that addresses the detailed photophysical and sensing applications outlined in your request.

The provided outline requires an in-depth analysis of:

Advanced Materials Science and Sensing Applications of 2 Hydrazino 4,7 Dimethyl 1,3 Benzothiazole

Development of Chemosensors and Biosensors

Applications in Bioimaging

While extensive research exists for the broader class of benzothiazole (B30560) derivatives, including the parent compound 2-hydrazinobenzothiazole (B1674376) and other substituted analogues, this information does not specifically pertain to the 4,7-dimethyl substituted version. The principles of ESIPT, AIE, solvatochromism, and their applications in chemosensing and bioimaging are well-documented for the benzothiazole scaffold in general. However, the strict requirement to focus solely on "2-Hydrazino-4,7-dimethyl-1,3-benzothiazole" cannot be met due to the absence of specific data for this molecule in the scientific domain.

Therefore, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this specific compound is not possible at this time.

Exploration of Photochromic Properties

No published data is available on the photochromic properties of this compound. Photochromism is a reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, where the two forms have different absorption spectra. While some benzothiazole-azobenzene compounds have been shown to exhibit photochromic behavior, this property has not been investigated for this compound.

Emerging Applications in Optoelectronics (e.g., Organic Light-Emitting Diodes, Solar Cells)

There is no available research on the application of this compound in optoelectronic devices. The development of materials for organic light-emitting diodes (OLEDs) and organic solar cells often involves compounds with specific electronic and photophysical properties, such as high charge carrier mobility, suitable energy levels, and strong luminescence. Theoretical and experimental studies have been conducted on various benzothiazole derivatives for these applications; however, this compound has not been identified as a candidate material in the existing literature.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Hydrazino-4,7-dimethyl-1,3-benzothiazole, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves reacting substituted benzothiazole precursors with hydrazine derivatives under reflux conditions. For example, hydrazine can be introduced via condensation with aldehydes or ketones in ethanol, catalyzed by glacial acetic acid . Purification typically involves recrystallization from ethanol-water mixtures, with yields optimized by controlling reaction time (e.g., 4–18 hours) and solvent polarity . Monitoring via TLC or HPLC is critical to confirm intermediate formation.

Q. How can purity and structural integrity of synthesized this compound be validated?

  • Methodological Answer : Use a combination of elemental analysis (C.H.N. verification) and spectroscopic techniques:

  • UV-Vis spectroscopy to confirm π→π* transitions in the benzothiazole core (λmax ~250–300 nm) .
  • IR spectroscopy to identify N–H stretches (~3200 cm<sup>−1</sup>) and C=N/C–S bonds (~1600 cm<sup>−1</sup>) .
  • ¹H/¹³C-NMR to resolve methyl group signals (δ ~2.3–2.7 ppm for CH3) and aromatic protons .

Q. What solvents and catalysts are effective in derivatizing this compound into bioactive analogs?

  • Methodological Answer : Absolute ethanol or DMSO is preferred for solubility, with glacial acetic acid or sodium acetate as proton donors to facilitate hydrazone formation . For cyclization (e.g., thiazole or triazole derivatives), thioglycolic acid or iodobenzene diacetate are effective, enabling one-pot synthesis of fused heterocycles .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in multicomponent reactions?

  • Methodological Answer : The methyl groups at positions 4 and 7 introduce steric hindrance, slowing electrophilic substitution but stabilizing intermediates via hyperconjugation. Computational studies (DFT) can model charge distribution, while kinetic assays under varying temperatures (25–80°C) quantify activation barriers. For example, iodobenzene diacetate-mediated cyclization requires precise stoichiometry to avoid byproducts .

Q. What crystallographic techniques resolve the solid-state conformation of this compound derivatives, and how do intermolecular interactions affect bioactivity?

  • Methodological Answer : Single-crystal X-ray diffraction reveals dihedral angles (e.g., 5.59° between benzothiazole and phenyl rings) and non-covalent interactions (C–H···π, π–π stacking) critical for packing efficiency . Hydrogen-bonding networks (e.g., C10–H10A···N3) correlate with solubility and membrane permeability in biological assays .

Q. How can contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects) be systematically addressed?

  • Methodological Answer :

  • Dose-response profiling : Use IC50 and MIC assays across multiple cell lines (e.g., HeLa, MCF-7) to differentiate selective toxicity .
  • Structural-activity relationships (SAR) : Compare derivatives with varied substituents (e.g., nitro, halogen) to isolate pharmacophores. For instance, 6,8-dibromo analogs in quinazolinone hybrids show enhanced antitumor activity .
  • Statistical rigor : Apply ANOVA to datasets with replicates (n ≥ 3) and control for batch effects in synthesis .

Q. What computational tools predict feasible synthetic pathways for novel this compound derivatives?

  • Methodological Answer : Retrosynthesis algorithms (e.g., AI-powered tools using Reaxys/Pistachio databases) prioritize precursors based on "template relevance" scoring. For example, benzaldehyde derivatives are predicted to form hydrazones with 85% plausibility when reaction plausibility thresholds are set to >0.01 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.